molecular formula C6H10O B7771160 2-Methylcyclopentanone CAS No. 28631-88-1

2-Methylcyclopentanone

Cat. No.: B7771160
CAS No.: 28631-88-1
M. Wt: 98.14 g/mol
InChI Key: ZIXLDMFVRPABBX-UHFFFAOYSA-N
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Description

2-Methylcyclopentanone is an organic compound with the molecular formula C6H10O. It is a derivative of cyclopentanone, where a methyl group is substituted at the second position of the cyclopentanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopentanone can be synthesized through various methods. One common method involves the reaction of methyl 1-methyl-2-oxocyclopentanecarboxylate with water and concentrated sulfuric acid at 100°C for 10 hours. The organic phase is then separated, washed, dried, and distilled under reduced pressure to yield this compound with a high yield of 95% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the methyl group or other hydrogen atoms are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substituent, such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Methylcyclopentanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the methyl substitution.

    3-Methylcyclopentanone: A similar compound with the methyl group at the third position.

    2,2-Dimethylcyclopentanone: A compound with two methyl groups at the second position.

Uniqueness

2-Methylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production .

Properties

IUPAC Name

2-methylcyclopentan-1-one
Source PubChem
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InChI

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLDMFVRPABBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862554
Record name Cyclopentanone, 2-methyl-
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Molecular Weight

98.14 g/mol
Source PubChem
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CAS No.

1120-72-5, 28631-88-1
Record name 2-Methylcyclopentanone
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Record name 2-Methylcyclopentanone
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Record name Cyclopentan-1-one, 2-methyl-
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Record name 2-METHYLCYCLOPENTANONE
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Record name 2-methylcyclopentanone
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Q & A

Q1: What is the molecular formula and weight of 2-methylcyclopentanone?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, research using microwave Fourier transform spectroscopy has provided information on the rotational energy levels of this compound. [] This technique allows for the determination of molecular constants related to its structure and internal rotation. [] Additionally, vibrational spectra and theoretical calculations have also been reported for this compound. []

Q3: Has the stability of this compound been studied under various conditions?

A3: While specific stability studies under a wide range of conditions are limited in the provided literature, its use as a starting material and intermediate in various synthetic procedures suggests relative stability under standard laboratory conditions. [, , , , , ]

Q4: Are there any studies on the use of this compound in Baeyer-Villiger oxidation?

A4: Yes, this compound has been investigated as a substrate in Baeyer-Villiger oxidation reactions. [] These studies have explored the use of various oxorhenium complexes as catalysts for converting this compound to its corresponding lactone. [] The research aimed to optimize reaction conditions, such as catalyst loading and oxidant choice, for efficient and selective lactone formation. []

Q5: Have computational methods been employed to study this compound?

A5: Absolutely. Computational studies utilizing density functional theory (DFT) have provided insights into the energetic properties and reactivity of this compound. [, ] These studies have explored the chemoselectivity of its reactions with nucleophiles like benzohydrazide, revealing insights into reaction pathways and product formation. []

Q6: How do structural modifications of this compound affect its reactivity?

A6: Research indicates that the position of the methyl group significantly influences the reactivity of substituted cyclopentanones. [] For instance, this compound exhibits distinct reactivity compared to cyclopentanone in reactions with formaldehyde under acidic conditions. [] This difference arises from the steric and electronic influences of the methyl substituent. []

Q7: Are there studies on the ADME properties of this compound?

A7: The provided research papers primarily focus on synthetic and chemical aspects of this compound. Detailed studies on its ADME properties are not covered in these papers.

Q8: Has this compound shown any biological activity in in vitro or in vivo studies?

A8: While this compound itself is not a focus of biological studies in the provided papers, it's worth noting that it's found as a component in the anal gland secretions of certain Azteca ants. [] These secretions, which include this compound, elicit sustained alarm behavior in ant workers, suggesting a potential role as pheromones. []

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